

# The Pharmacokinetic Profile of LB80317: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**LB80317** is the active antiviral metabolite of the oral prodrug besifovir dipivoxil (LB80380), a novel acyclic nucleotide phosphonate developed for the treatment of chronic hepatitis B (CHB). Understanding the pharmacokinetic properties of **LB80317** is crucial for optimizing its therapeutic efficacy and ensuring its safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **LB80317**, based on data from clinical and preclinical studies.

### **Metabolic Conversion**

LB80380 is a dipivoxil ester prodrug designed to enhance oral bioavailability. Following oral administration, it is rapidly absorbed and undergoes conversion to its intermediate metabolite, LB80331, through the removal of two pivaloyl groups in the intestine and liver.[1] LB80331 is then further metabolized to the active antiviral agent, **LB80317**.[1] This metabolic activation pathway is a key determinant of the drug's pharmacokinetic profile and therapeutic activity.





Click to download full resolution via product page

Metabolic activation pathway of LB80380 to its active form, LB80317.

## **Pharmacokinetic Parameters**

The pharmacokinetic properties of **LB80317** and its precursor, LB80331, have been evaluated in healthy adult subjects and patients with chronic hepatitis B. The following tables summarize the key pharmacokinetic parameters from single and multiple-dose studies.

## Single-Dose Pharmacokinetics in Healthy Volunteers

A dose-escalating study in healthy male subjects who received single oral doses of LB80380 ranging from 10 mg to 480 mg demonstrated rapid absorption and conversion to LB80331.[1]

Table 1: Pharmacokinetic Parameters of LB80331 after a Single Oral Dose of LB80380 in Healthy Subjects



| Dose (mg) | Cmax (ng/mL)   | Tmax (hr) | AUC (ng·h/mL)   | t½ (hr)   |
|-----------|----------------|-----------|-----------------|-----------|
| 10        | 79.8 ± 27.5    | 1.5 ± 0.5 | 243.6 ± 73.1    | 2.1 ± 0.5 |
| 30        | 204.5 ± 63.4   | 1.8 ± 0.5 | 711.2 ± 163.5   | 2.2 ± 0.4 |
| 60        | 397.3 ± 138.2  | 2.0 ± 0.0 | 1435.8 ± 364.7  | 2.3 ± 0.3 |
| 120       | 712.5 ± 201.7  | 1.8 ± 0.5 | 2684.2 ± 601.9  | 2.4 ± 0.3 |
| 240       | 1185.0 ± 349.6 | 1.8 ± 0.5 | 4786.7 ± 1211.5 | 2.6 ± 0.4 |
| 480       | 1653.3 ± 491.2 | 2.0 ± 0.0 | 7240.0 ± 1893.3 | 2.8 ± 0.3 |

Data are presented as mean ± standard deviation.

## Single and Multiple-Dose Pharmacokinetics in CHB Patients

In patients with chronic hepatitis B, LB80380 was administered in daily doses of 30 mg, 60 mg, 120 mg, and 240 mg for 4 weeks.[1]

Table 2: Pharmacokinetic Parameters of LB80331 in CHB Patients



| Dose (mg) | Day           | Cmax,ss<br>(ng/mL) | Tmax,ss<br>(hr)    | AUCss<br>(ng·h/mL) | t½ (hr)   |
|-----------|---------------|--------------------|--------------------|--------------------|-----------|
| 30        | 1             | 185.7 ± 65.4       | 1.8 ± 0.8          | 651.9 ± 184.2      | 2.5 ± 0.4 |
| 28        | 176.3 ± 43.2  | 1.5 ± 0.5          | 609.5 ± 146.3      | 2.6 ± 0.5          |           |
| 60        | 1             | 358.8 ± 123.1      | 2.0 ± 0.0          | 1281.7 ±<br>361.9  | 2.8 ± 0.6 |
| 28        | 341.7 ± 98.7  | 1.8 ± 0.8          | 1198.3 ±<br>298.1  | 2.9 ± 0.7          |           |
| 120       | 1             | 689.2 ± 211.3      | 2.0 ± 0.0          | 2589.2 ±<br>743.6  | 3.0 ± 0.5 |
| 28        | 654.2 ± 189.9 | 1.8 ± 0.5          | 2498.3 ± 698.4     | 3.1 ± 0.6          |           |
| 240       | 1             | 1005.0 ±<br>351.8  | 2.0 ± 0.0          | 3876.7 ±<br>1123.4 | 3.3 ± 0.4 |
| 28        | 956.7 ± 298.7 | 1.8 ± 0.5          | 3685.0 ±<br>1098.2 | 3.3 ± 0.5          |           |

Data are

presented as

mean ±

standard

deviation.

Cmax,ss:

Maximum

concentration

at steady

state;

Tmax,ss:

Time to reach

Cmax at

steady state;

AUCss: Area

under the



curve at steady state.

Table 3: Pharmacokinetic Parameters of LB80317 in CHB Patients at Steady State (Day 28)

| Dose (mg) | Cmax,ss<br>(ng/mL) | Tmax,ss (hr)  | AUCss<br>(ng·h/mL) | t½ (hr)     |
|-----------|--------------------|---------------|--------------------|-------------|
| 30        | 29.7 ± 8.9         | $6.0 \pm 2.0$ | 589.1 ± 165.4      | 45.1 ± 9.8  |
| 60        | 58.9 ± 17.5        | 6.0 ± 2.0     | 1198.3 ± 321.7     | 48.9 ± 11.2 |
| 120       | 115.6 ± 34.1       | 6.0 ± 2.0     | 2398.7 ± 654.3     | 55.4 ± 12.3 |
| 240       | 198.3 ± 58.7       | 6.0 ± 2.0     | 4123.5 ± 1198.7    | 62.3 ± 14.5 |

Data are presented as mean ± standard deviation.

Notably, the active metabolite **LB80317** exhibits a long elimination half-life of 45 to 62 hours at steady state, which supports a once-daily dosing regimen.[2]

## **Key Pharmacokinetic Characteristics**

- Absorption: LB80380 is rapidly absorbed following oral administration. The time to reach maximum plasma concentration (Tmax) for the intermediate metabolite LB80331 is approximately 1.0 to 2.0 hours.
- Effect of Food: The presence of a high-fat meal delays the rate of absorption of LB80380, as indicated by a delayed Tmax for LB80331. However, the extent of absorption (as measured by AUC) is not significantly affected.
- Distribution: Preclinical studies in mice have shown that a significant portion (approximately 40%) of LB80317 is phosphorylated in the liver, which is the target organ for hepatitis B virus replication.



- Metabolism: As previously described, LB80380 is a prodrug that is extensively metabolized to LB80331 and subsequently to the active metabolite LB80317.
- Excretion: The primary route of excretion for besifovir and its metabolites is via the kidneys.

## **Experimental Protocols**

The pharmacokinetic data presented were primarily derived from two clinical studies and one preclinical study in mice.

#### **Clinical Studies in Humans**

Two dose-escalating pharmacokinetic studies were conducted: one in healthy adult male subjects and another in patients with chronic hepatitis B.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetics of LB80331 and LB80317 following Oral Administration of LB80380, a New Antiviral Agent for Chronic Hepatitis B (CHB), in Healthy Adult Subjects, CHB Patients, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of LB80317: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564858#lb80317-pharmacokinetic-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.